Lornoxicam Impurity 2

Description

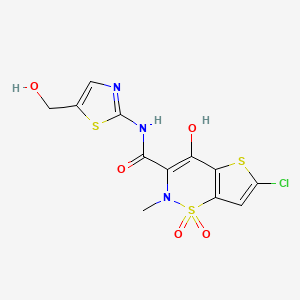

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFUTPTMPVOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Formation and Synthesis of Lornoxicam Impurity 2

Elucidation of Degradation Pathways Leading to Lornoxicam (B1675139) Impurity 2

Forced degradation studies are essential in identifying potential degradation products and evaluating the stability of a drug substance. Lornoxicam has been shown to degrade under several stress conditions, leading to the formation of various impurities.

Hydrolysis is a common degradation pathway for pharmaceuticals. Studies have shown that lornoxicam is susceptible to degradation in both acidic and basic media. researchgate.netscholarsresearchlibrary.com

Under basic hydrolysis conditions, such as treatment with sodium hydroxide (B78521), lornoxicam undergoes cleavage of the amide bond linking the thienothiazine core to the pyridine (B92270) ring. This is a primary pathway leading to the formation of Lornoxicam Impurity 2. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl group of the amide, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N bond, yielding 2-aminopyridine (B139424) and the carboxylate salt of 5-chloro-3-sulfamoylthiophene-2-carboxylic acid, which upon acidification gives this compound. researchgate.net One study demonstrated that lornoxicam is particularly labile to alkaline hydrolysis. scholarsresearchlibrary.com

In acidic conditions , using hydrochloric acid, lornoxicam also shows significant degradation. researchgate.net While the primary site of acid-catalyzed hydrolysis is also the amide linkage, the rate and extent of degradation can differ from basic conditions. The formation of this compound under acidic stress follows a similar principle of amide bond cleavage.

Under neutral conditions , lornoxicam is generally found to be more stable compared to acidic or basic environments. However, over extended periods or at elevated temperatures, hydrolysis can still occur, potentially leading to the formation of this compound.

Table 1: Summary of Lornoxicam Degradation under Hydrolytic Stress

| Stress Condition | Reagent | Observations | Potential for Formation of this compound |

| Acidic Hydrolysis | 2 N HCl, refluxed at 80°C for 2 hrs | Significant degradation (24.46%) observed. researchgate.net | High, through amide bond cleavage. |

| Basic Hydrolysis | 1 N NaOH at 80°C for 2 hrs | Most labile condition, significant degradation (33.79%) observed. researchgate.net | High, through amide bond cleavage. researchgate.net |

| Neutral Hydrolysis | Water | Generally more stable than acidic or basic conditions. | Possible over extended time or at elevated temperatures. |

Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of lornoxicam. researchgate.netscholarsresearchlibrary.com The thiophene (B33073) ring and the sulfonamide group in the lornoxicam molecule are susceptible to oxidation. While several oxidative degradation products have been identified, the direct formation of this compound through oxidation is less clearly established than through hydrolysis. However, it is plausible that oxidative conditions could facilitate the cleavage of the amide bond, leading to the formation of the impurity. One study found lornoxicam to be less labile to oxidative degradation compared to hydrolytic degradation. researchgate.net

Table 2: Lornoxicam Degradation under Oxidative Stress

| Stress Condition | Reagent | Observations | Potential for Formation of this compound |

| Oxidation | 6% H₂O₂ at 80°C for 1 hr | Slower degradation (19.07%) compared to hydrolysis. researchgate.net | Possible, though less direct than hydrolysis. |

Exposure to light, particularly UV radiation, can cause photolytic degradation of drug molecules. Lornoxicam has been shown to be relatively stable to photolytic stress in some studies, with minimal degradation observed after exposure to UV radiation for 48 hours. researchgate.net Other studies indicate that degradation can occur under photoneutral conditions. nih.gov The energy from photons can excite the molecule, leading to bond cleavage. While various photoproducts can be formed, the specific pathway leading to this compound via photolysis is not well-documented in the available literature.

Thermal stability is a critical parameter for drug substances. Lornoxicam has been found to be relatively stable under thermal stress conditions in the solid state. scholarsresearchlibrary.comnih.gov One study reported only minor degradation (5.17%) after heating at 80°C for 4 hours. researchgate.net At higher temperatures, degradation is expected to occur, potentially involving the cleavage of the weaker bonds in the molecule. However, the formation of this compound as a primary thermal degradant is not extensively reported.

Synthetic Pathways for the Preparation of this compound

The deliberate synthesis of impurities is essential for their use as reference standards in analytical methods to ensure the quality and purity of the API.

While a direct, single-step synthesis for this compound (5-chloro-3-sulfamoylthiophene-2-carboxylic acid) is not extensively detailed in publicly available literature, its synthesis can be inferred from the synthesis of related compounds and lornoxicam itself. A plausible synthetic route would involve the use of a suitable thiophene precursor.

A potential starting material is 5-chloro-3-chlorosulfonylthiophene-2-carboxylic acid methyl ester . This compound can be synthesized by the chlorination of 3-chlorosulfonylthiophene-carboxylic acid methyl ester in the presence of activated iron. google.com

The chlorosulfonyl group of this intermediate can then be subjected to ammonolysis, for instance, by reacting with ammonia. This would replace the chloro group on the sulfonyl moiety with an amino group, forming a sulfamoyl group. Subsequent hydrolysis of the methyl ester at the 2-position of the thiophene ring would yield the desired carboxylic acid, this compound.

Another approach could start from 5-chloro-3-aminothiophene-2-carboxylic acid derivatives . Through a series of reactions including diazotization followed by reaction with sulfur dioxide and subsequent hydrolysis and chlorination, one could potentially arrive at the target impurity.

A related patent describes the synthesis of 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid , which is structurally very similar to this compound, differing only by a methyl group on the nitrogen of the sulfamoyl group. The synthesis of this compound involves the functionalization of a thiophene ring, including sulfamoylation and chlorination steps. Adapting this methodology by using a non-methylated sulfamoylating agent could provide a viable route to this compound.

Table 3: Potential Synthetic Precursors for this compound

| Precursor Compound | Key Transformation Steps |

| 5-chloro-3-chlorosulfonylthiophene-2-carboxylic acid methyl ester | 1. Ammonolysis of the chlorosulfonyl group. 2. Hydrolysis of the methyl ester. |

| 5-chloro-3-aminothiophene-2-carboxylic acid derivative | 1. Diazotization. 2. Reaction with SO₂. 3. Hydrolysis and chlorination. |

| Thiophene | 1. Chlorination. 2. Sulfamoylation. 3. Carboxylation. |

Characterization of Synthetic Byproducts Relevant to this compound

Identified Byproducts from Degradation Studies

Forced degradation studies on lornoxicam under various stress conditions such as light, heat, and oxidation have led to the identification and characterization of several related substances. These compounds are relevant as they may also be formed as byproducts during the synthesis process.

A key study on the photodegradation of lornoxicam in methanol (B129727) when irradiated with UV light at 254 nm resulted in the isolation and characterization of five primary products. researchtrends.net These compounds represent potential byproducts in synthetic steps involving light exposure or radical reactions. The structures of these photolytic byproducts were elucidated using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and GC-MS. researchtrends.net

Another relevant group of byproducts are those formed under oxidative stress. When lornoxicam was subjected to oxidation with hydrogen peroxide, several degradation products were formed. derpharmachemica.comscirp.org The absorption spectrum of the primary oxidative degradation product showed a maximum at 293 nm, a significant shift from the 373 nm peak of the parent lornoxicam molecule, indicating a structural alteration of the chromophore. derpharmachemica.com High-resolution mass spectrometry (HRMS) has been instrumental in identifying and proposing structures for these oxidative impurities. scirp.org

Spectroscopic and Chromatographic Data

The structural elucidation of these byproducts relies heavily on modern analytical techniques. The data gathered from these methods are essential for confirming the identity of potential impurities in lornoxicam batches.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating impurities from the main compound. In various studies, HPLC methods have been developed to separate lornoxicam from its related substances and potential byproducts, including those from synthesis and degradation. For example, a method was developed for the simultaneous quantitation of lornoxicam and five of its related substances and toxic impurities, including 2-aminopyridine (APD), which is a starting material for lornoxicam synthesis. The retention times under specific chromatographic conditions are a key identifier for each compound.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides molecular weight and fragmentation data, which are critical for identifying unknown byproducts. High-resolution mass spectrometry can give the elemental composition of the molecule and its fragments. scirp.org For instance, stress degradation studies using LC-MS/TOF and LC-MSn have been pivotal in characterizing impurities by providing accurate mass measurements. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of molecules. ¹H and ¹³C NMR data have been used to definitively assign the structures of isolated byproducts. researchtrends.netresearchgate.net

Infrared (IR) Spectroscopy helps in identifying the functional groups present in a molecule. Changes in the IR spectrum, such as the appearance or disappearance of characteristic absorption bands, can indicate the formation of a byproduct. researchtrends.netresearchgate.net

The following tables summarize the characterization data for some of the identified byproducts relevant to lornoxicam synthesis.

Interactive Data Tables

Table 1: Characterization Data of Photodegradation Byproducts of Lornoxicam researchtrends.net

| Byproduct Name | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Data |

|---|---|---|---|

| N-methyl-N'-(pyridin-2-yl) oxalamide | C8H9N3O2 | 179.18 | MS (m/z): 180 (M+), 121, 78. ¹³C NMR (CDCl₃, δ): 54.1, 114.3, 121.1, 138.7, 148.3, 149.8, 153.9, 160.6. |

| Methyl (pyridin-2-yl carbamoyl) formate | C8H8N2O3 | 180.16 | IR (KBr, cm⁻¹): 3265 (NH), 1683 (C=O). ¹H NMR (CDCl₃, δ): 3.33 (s, 3H), 7.78 (m, 1H), 8.22 (m, 1H), 8.41 (m, 1H), 9.56 (s, 1H), 10.59 (s, 1H). |

| N-methyl-N'-(pyridin-2-yl carbamoyl) methanethioamide | C8H10N4OS | 210.26 | ¹³C NMR (CDCl₃, δ): 33.1, 113.7, 120.8, 138.4, 148.5, 150.0, 156.2, 186.4. |

Table 2: Characterization Data of Oxidative Degradation Byproducts of Lornoxicam scirp.org

| Impurity Designation | Measured m/z | Proposed Elemental Composition |

|---|---|---|

| DI-I | 386.0781 | Not specified |

| DI-II | 402.0734 | Not specified |

| DI-III | 386.0785 | Not specified |

Table 3: HPLC Retention Times of Lornoxicam and Related Substances

| Compound | Abbreviation | Retention Time (min) |

|---|---|---|

| 2-Aminopyridine | APD | 4.2 |

| Lornoxicam | LRX | 13.5 |

Advanced Analytical Methodologies for Lornoxicam Impurity 2 Profiling and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation of mixtures. In the context of pharmaceutical analysis, it is instrumental in isolating the active pharmaceutical ingredient (API) from its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of Lornoxicam (B1675139) and its impurities. The development of a stability-indicating HPLC method is crucial for separating Lornoxicam from its degradation products and impurities, ensuring that the analytical procedure is specific and accurate. The specificity of an HPLC method confirms its ability to accurately measure the analyte in the presence of potential sample components, such as excipients and degradation products.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Lornoxicam and its impurities. This is due to its suitability for separating non-polar and moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. Several RP-HPLC methods have been developed for the determination of Lornoxicam in bulk and pharmaceutical dosage forms. These methods are valued for being simple, sensitive, and rapid.

While many developed methods for Lornoxicam utilize isocratic elution (where the mobile phase composition remains constant throughout the run), gradient elution can be a powerful strategy for separating complex mixtures of impurities. In gradient elution, the composition of the mobile phase is changed during the analysis. This allows for the elution of a wide range of compounds with varying polarities in a shorter time frame and with better peak resolution. For instance, a gradient approach could start with a weaker mobile phase to separate less retained impurities and gradually increase the organic solvent concentration to elute more strongly retained compounds like Lornoxicam Impurity 2.

The choice of the stationary phase is a critical parameter in HPLC method development as it directly influences the selectivity and resolution of the separation. For the analysis of Lornoxicam and its impurities, C18 columns are the most commonly used stationary phases. These columns, packed with silica particles bonded with octadecylsilyl groups, provide a non-polar surface that interacts with the analytes.

The selection of a suitable stationary phase is paramount for achieving adequate resolution between closely eluting peaks, a common challenge in impurity profiling. The United States Food and Drug Administration (USFDA) recommends a resolution of more than 2 between critical peak pairs. Different C18 columns from various manufacturers can exhibit different selectivities due to variations in bonding chemistry, end-capping, carbon load, and particle size. Therefore, screening different C18 columns is often a necessary step in method development to achieve the desired separation of Lornoxicam from Impurity 2 and other related substances. For example, columns such as Phenomenex C18, Hypersil BDS C18, and Zorbax eclipse XBD C-18 have been successfully used in Lornoxicam analysis.

Table 1: Stationary Phases Used in Lornoxicam HPLC Analysis

| Stationary Phase | Dimensions | Particle Size |

| Phenomenex C18 | 250 mm × 4.6 mm | 5 µm |

| Hypersil BDS C18 | 200 mm x 4.6 mm | 5 µm |

| Zorbax eclipse XBD C-18 | 150 mm × 4.6 mm | 5 µm |

| Grace smart RP 80 | 250 × 4.5 mm | 5 µm |

| Symmetry C18 | 150 mm × 4.6 mm | 3.5 µm |

| Luna C18 phenomenex | 250 mm × 4.6 mm | 5 µm |

| Shimadzu VP-ODS | 15 cm × 4.6 mm | 5 µm |

| ACE C18 | 150 × 4.6 mm | 5 µ |

This table is interactive. You can sort and filter the data.

The mobile phase composition is another key factor that governs the retention and separation of analytes in RP-HPLC. The optimization of the mobile phase involves adjusting the type and ratio of organic solvents, the pH of the aqueous component, and the concentration of any buffer salts.

For the analysis of Lornoxicam and its impurities, typical mobile phases consist of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). The ratio of the organic solvent to the aqueous buffer is adjusted to achieve the desired retention times and resolution. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer in a 60:40 v/v ratio with the pH adjusted to 7.0 has been used. uwaterloo.ca Another study utilized a mixture of potassium dihydrogen phosphate buffer and acetonitrile (70:30 v/v). sphinxsai.com The pH of the mobile phase can significantly impact the retention of ionizable compounds like Lornoxicam and its impurities. Therefore, careful control and optimization of the mobile phase pH are essential for achieving reproducible and robust separations.

Table 2: Examples of Mobile Phases in Lornoxicam HPLC Methods

| Mobile Phase Composition | pH | Flow Rate (mL/min) |

| Acetonitrile: Phosphate buffer (60:40 v/v) | 7.0 | 1.2 |

| Potassium dihydrogen phosphate buffer: Acetonitrile (70:30 v/v) | Not Specified | 1.0 |

| Methanol (B129727): 0.1% Formic acid in water (80:20 v/v) | Not Specified | 0.8 |

| Water: Methanol (40:60 v/v) | Not Specified | 1.2 |

| Acetonitrile: Water (70:30 v/v) | Not Specified | 0.8 |

| pH 3.2 phosphate buffer: Methanol: Acetonitrile (3:1:1 v/v/v) | 3.2 | Not Specified |

| Sodium acetate (0.05M): Methanol (45:55) | 5.8 | 1.0 |

| Acetonitrile: 0.3% Formic acid buffer (80:20 v/v) | Not Specified | Not Specified |

This table is interactive. You can sort and filter the data.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

The development of a UPLC method for Lornoxicam and its impurities can lead to a much faster analysis time, which is highly beneficial for high-throughput screening in quality control laboratories. For instance, a UPLC method for a similar oxicam, meloxicam, and its impurities demonstrated a separation time of only 5 minutes, a significant reduction compared to typical HPLC run times. nih.gov This rapid analysis also leads to a considerable decrease in solvent consumption, making it a more environmentally friendly and cost-effective approach. nih.gov The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and other chromatographic parameters to achieve the desired separation.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, its application for the direct analysis of Lornoxicam and its impurities, including this compound, is limited compared to liquid chromatography methods. This is often due to the low volatility and potential thermal degradation of complex pharmaceutical molecules like oxicam derivatives at the high temperatures required for GC analysis.

While direct GC analysis is uncommon, the technique, particularly when coupled with mass spectrometry (GC-MS), is valuable for identifying specific, more volatile degradation products or impurities that may arise during the synthesis or degradation of Lornoxicam. For instance, GC-MS has been successfully employed to identify and characterize the photodegradation products of Lornoxicam. researchtrends.net In such studies, the high separation efficiency of the gas chromatograph combined with the powerful identification capabilities of the mass spectrometer allows for the structural elucidation of unknown volatile compounds formed under stress conditions. researchtrends.net For non-volatile impurities like this compound, derivatization techniques could potentially be employed to increase volatility and thermal stability, making them amenable to GC analysis, although such applications are not widely reported in the literature.

Spectroscopic and Hyphenated Techniques for Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/TOF, LC-MS/MS, LC-HRMS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone for the identification and quantification of pharmaceutical impurities due to its high sensitivity and selectivity. uu.nlchromatographyonline.com Various LC-MS configurations, including tandem mass spectrometry (LC-MS/MS), Time-of-Flight (LC-MS/TOF), and High-Resolution Mass Spectrometry (LC-HRMS), are extensively used for analyzing Lornoxicam and its related substances. researchgate.netsphinxsai.com

LC-MS/MS methods are particularly favored for their sensitivity and specificity in quantitative analysis, even in complex matrices like human plasma. researchgate.netnih.govnih.gov For impurity profiling, LC-HRMS provides highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown impurities. researchgate.net

Stress degradation studies of Lornoxicam utilize techniques like LC-MS/TOF and multi-stage mass spectrometry (LC-MSn) to characterize the degradation products formed under various conditions (e.g., thermal, oxidative). researchgate.net In a typical LC-MS method for Lornoxicam, a reverse-phase column (like C8 or C18) is used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid). nih.govnih.gov Detection is often performed using an electrospray ionization (ESI) source in positive ion mode. nih.gov For instance, in LC-MS/MS analysis of Lornoxicam, selected reaction monitoring (SRM) of precursor-to-product ion transitions (e.g., m/z 372→121) is used for quantification. nih.gov The identification of Impurity 2 would involve similar methodologies, focusing on its specific mass and fragmentation patterns.

Table 1: Example LC-MS/MS Parameters for Lornoxicam Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Zorbax XDB-C8 | nih.gov |

| Mobile Phase | Methanol:Water:Formic Acid (80:20:0.5) | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Lornoxicam Transition | m/z 372 → 121 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Its application in the analysis of Lornoxicam impurities is primarily for the identification of volatile or semi-volatile compounds. The direct analysis of non-volatile impurities such as this compound is generally not feasible without chemical derivatization to increase their volatility.

The main utility of GC-MS in the context of Lornoxicam analysis has been in the characterization of degradation products. A study on the photodegradation of Lornoxicam successfully used GC-MS with an electron ionization (EI) source to identify several smaller, volatile photoproducts. researchtrends.net The resulting mass spectra, with their characteristic fragmentation patterns, were crucial for elucidating the structures of these novel degradation products. researchtrends.net This demonstrates the potential of GC-MS in comprehensive stability studies to identify any volatile impurities that might form alongside non-volatile ones like Impurity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including pharmaceutical impurities. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Lornoxicam Photodegradation Product (N-Methyl-N'-(pyridin-2-yl) oxalamide)

| Nucleus | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| ¹H NMR | 3.59 (s, 3H, CH₃), 7.14 (m, 1H), 7.51 (s, 1H), 7.77 (m, 1H), 8.20 (d, 1H), 8.38 (s, 1H, NH), 9.75 (s, 1H, NH) | researchtrends.net |

| ¹³C NMR | 26.5, 77.5, 133.9, 120.8, 138.4, 148.4, 149.9, 157.9, 159.9 | researchtrends.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. impactfactor.org The IR spectrum of a compound provides a unique "fingerprint," which can be used for identification by comparing it to a reference spectrum. farmaciajournal.com

The IR spectrum of pure Lornoxicam shows characteristic absorption bands corresponding to its functional groups, such as N-H stretching, C=O (amide) stretching, and O=S=O stretching. researchgate.netsaspublishers.com When analyzing an impurity like this compound, its IR spectrum would be compared with that of Lornoxicam. The appearance of new bands or the disappearance or shift of existing bands provides critical information about the structural differences. For example, IR spectroscopy has been used to confirm the structures of Lornoxicam photodegradation products by identifying their key functional groups. researchtrends.net This technique is valuable in quality control to detect impurities and ensure the integrity of the active pharmaceutical ingredient. farmaciajournal.com

Table 3: Principal IR Absorption Bands for Lornoxicam

| Wavenumber (cm⁻¹) | Interpretation (Functional Group) | Source |

|---|---|---|

| 3100 - 3240.52 | N-H Stretch (Amide) | researchgate.netsaspublishers.com |

| 1640 - 1647.26 | C=O Stretch (Amide) | researchgate.netsaspublishers.com |

| 1380 - 1381.08 | O=S=O Stretch | researchgate.netsaspublishers.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals, including Lornoxicam. uwaterloo.cahumanjournals.comjocpr.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region. Lornoxicam exhibits a characteristic UV spectrum with a maximum absorbance (λmax) that can vary depending on the solvent used, with reported values including 288.5 nm, 353 nm, and 376 nm. humanjournals.compharmacyjournal.org

UV-Vis spectrophotometry is frequently employed as a detection method in High-Performance Liquid Chromatography (HPLC) for impurity profiling and quantification. uwaterloo.ca In a stability-indicating HPLC-UV method, the separation of Lornoxicam from its impurities is monitored by detecting the absorbance at a specific wavelength. The UV spectrum of an impurity like this compound might differ from that of the parent drug due to structural modifications affecting the chromophore. This difference in absorption characteristics can be exploited for selective detection and quantification. The development of UV spectrophotometric methods for Lornoxicam analysis follows Beer-Lambert's law, where a linear relationship between absorbance and concentration is established over a specific range. humanjournals.compharmacyjournal.org

Table 4: Linearity Data for UV Spectrophotometric Analysis of Lornoxicam

| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | λmax (nm) | Source |

|---|---|---|---|---|

| Zero Order Spectrum | 5-50 | - | 288.5 | humanjournals.com |

| First Order Derivative | 5-50 | - | 250 | humanjournals.com |

| In 0.1N HCl | - | 0.9992 | 376 | pharmacyjournal.org |

Method Validation for this compound Analysis

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose. For impurities like this compound, rigorous validation according to International Council for Harmonisation (ICH) guidelines is necessary to guarantee that the methods used for its detection and quantification are reliable, accurate, and specific. This involves a series of experimental studies to evaluate the method's performance characteristics.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the method must be able to distinguish this specific impurity from Lornoxicam and any other related substances.

Selectivity studies are often demonstrated through forced degradation experiments, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. pjps.pk A developed High-Performance Liquid Chromatography (HPLC) method is considered specific if it can separate the main drug peak from all the impurity peaks that are generated. For instance, in several stability-indicating methods for Lornoxicam, chromatograms from forced degradation samples showed additional peaks that were well-resolved from the main Lornoxicam peak. pjps.pkresearchgate.net The complete separation of Lornoxicam from its degradation products in these studies confirms the method's specificity. scholarsresearchlibrary.com The resolution factor between the drug and the nearest resolving peak is often required to be greater than 2 to ensure adequate separation. scholarsresearchlibrary.com Research has confirmed the development of HPLC methods that selectively separate Lornoxicam from its related substances, degradants, and impurities, making them suitable for impurity profiling. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity. For an impurity, this range is crucial for accurate quantification.

Analytical methods developed for Lornoxicam have consistently shown excellent linearity over various concentration ranges. A linear relationship is typically established by preparing a series of solutions of known concentrations and analyzing them with the method. The response (e.g., peak area in HPLC) is then plotted against concentration, and a linear regression analysis is performed. A correlation coefficient (r²) value close to 1 indicates a strong linear relationship. While specific data for this compound is not detailed in these studies, the parent drug's validation demonstrates the methodology that would be applied.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Technique | Source |

|---|---|---|---|

| 4.04–20.20 | 0.9999 | RP-HPLC | pjps.pk |

| 12.5-75 | 1 | RP-HPLC | researchgate.net |

| 2.5-25 | 0.9997 | UV Spectrophotometry | researchgate.net |

| 5-30 | 0.999 | RP-HPLC | researchgate.net |

| 0.5-20 | >0.999 | RP-HPLC | jbclinpharm.orgjbclinpharm.org |

| 10-60 | 0.9997 | HPLC-DAD | nih.gov |

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, a low LOQ is essential to ensure that they can be monitored at the required low levels specified by regulatory bodies.

LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S). The sensitivity of various analytical methods developed for Lornoxicam indicates their suitability for trace analysis, a prerequisite for impurity quantification.

| LOD (µg/mL) | LOQ (µg/mL) | Analytical Technique | Source |

|---|---|---|---|

| 0.0097 | 0.03394 | RP-HPLC | pjps.pk |

| 0.75 | 1.5 | RP-HPLC | researchgate.net |

| 0.49 | 1.48 | UV Spectrophotometry | researchgate.net |

| 0.061 | 0.122 | RP-HPLC | wisdomlib.org |

| 0.08 | Not Specified | RP-HPLC | researchgate.net |

| 0.013 | 0.465 | RP-HPLC | jbclinpharm.orgjbclinpharm.org |

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For Lornoxicam, recovery values are typically expected to be within 98-102%. jocpr.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, or with different analysts or equipment.

For Lornoxicam analysis, methods have demonstrated high accuracy and precision, with RSD values for precision studies typically being well below the accepted limit of 2%. researchgate.net

| Parameter | Result | Analytical Technique | Source |

|---|---|---|---|

| Accuracy (% Recovery) | 99.7% - 100.3% | RP-HPLC | pjps.pk |

| Accuracy (% Recovery) | 101.00% - 101.53% | UV Spectrophotometry | jocpr.com |

| Accuracy (% Recovery) | 99.36% – 99.88% | UV Spectrophotometry | researchgate.net |

| Repeatability (RSD) | 0.38% | RP-HPLC | pjps.pk |

| Intermediate Precision (RSD) | 0.81% | RP-HPLC | pjps.pk |

| Intra-day Precision (RSD) | <1.52% | RP-HPLC | jbclinpharm.orgjbclinpharm.org |

| Inter-day Precision (RSD) | <1.05% | RP-HPLC | jbclinpharm.orgjbclinpharm.org |

Stability-Indicating Method Development for Lornoxicam and its Impurities

A stability-indicating analytical method (SIAM) is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is a validated quantitative analytical procedure that can detect the changes with time in the pertinent properties of the drug substance and drug product. Crucially, a SIAM must be able to separate the API from its degradation products, thus demonstrating specificity for the intact drug and its impurities. scholarsresearchlibrary.com

The development of a SIAM for Lornoxicam involves subjecting the drug to forced degradation under various stress conditions:

Acid Hydrolysis: (e.g., using HCl)

Base Hydrolysis: (e.g., using NaOH) scholarsresearchlibrary.com

Oxidative Degradation: (e.g., using H₂O₂) pjps.pkderpharmachemica.com

Thermal Degradation: (e.g., exposure to dry heat) pjps.pkscholarsresearchlibrary.com

Photolytic Degradation: (e.g., exposure to UV light) pjps.pk

Studies show that Lornoxicam is most susceptible to alkaline hydrolysis, followed by acidic and oxidative degradation, while being relatively stable under thermal and photolytic conditions. scholarsresearchlibrary.com The analytical methods developed were able to resolve the peaks of the degradation products from the Lornoxicam peak, confirming their stability-indicating nature. pjps.pkresearchgate.netscholarsresearchlibrary.com Such methods are essential for the accurate analysis of this compound, as this impurity is likely to be a product of degradation or synthesis, and the method must be able to quantify it without interference from the parent drug. nih.gov

Structural Elucidation and Characterization of Lornoxicam Impurity 2

Application of Spectroscopic Data for Structure Confirmation

The definitive structure of Lornoxicam (B1675139) Impurity 2, with the chemical formula C₅H₄ClNO₄S₂, is elucidated through the combined application of several spectroscopic methods. nih.govncats.io While a comprehensive, publicly available spectral analysis for this specific impurity is not extensively documented in peer-reviewed literature, its structure can be reliably inferred from the well-established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is expected to show characteristic signals for the single proton on the thiophene (B33073) ring. Based on the substitution pattern, this proton would likely appear as a singlet in the aromatic region of the spectrum. The protons of the sulfamoyl group (-SO₂NH₂) would also produce a distinct signal, the chemical shift of which can be influenced by the solvent and concentration. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy would provide evidence for the five carbon atoms in the molecule. The spectrum would show distinct signals for the two sp² hybridized carbons of the thiophene ring, the carbon of the carboxylic acid group, and the carbons attached to the chlorine and sulfamoyl groups.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of Lornoxicam Impurity 2. The technique provides a highly accurate mass measurement of the molecular ion, which can be compared with the calculated exact mass of C₅H₄ClNO₄S₂ (240.9270 Da). nih.gov The fragmentation pattern observed in the mass spectrum would further support the proposed structure, showing losses of functional groups such as the sulfamoyl and carboxyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

Stretching vibrations for the O-H of the carboxylic acid.

Stretching vibrations for the C=O of the carboxylic acid.

Asymmetric and symmetric stretching vibrations for the S=O of the sulfamoyl group.

N-H stretching vibrations of the sulfamoyl group.

Vibrations associated with the substituted thiophene ring.

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Data/Signals |

| ¹H NMR | Aromatic proton (thiophene ring): SingletSulfamoyl protons (-SO₂NH₂): Broad singletCarboxylic acid proton (-COOH): Broad singlet (downfield) |

| ¹³C NMR | Signals for the five distinct carbon atoms, including the thiophene ring carbons, the carboxylic acid carbon, and the carbons bonded to the chloro and sulfamoyl groups. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the mass of C₅H₄ClNO₄S₂.High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.Characteristic fragmentation pattern showing loss of functional groups. |

| Infrared (IR) | O-H stretch (carboxylic acid)C=O stretch (carboxylic acid)S=O asymmetric and symmetric stretches (sulfamoyl)N-H stretches (sulfamoyl)Thiophene ring vibrations |

Comparative Analysis with Reference Standards

A critical step in the definitive identification and quantification of this compound is the comparative analysis with a certified reference standard. tosunpharm.comsynzeal.comsynzeal.com Pharmaceutical reference standards are highly purified compounds that are used as a benchmark for analytical tests.

In practice, a sample of Lornoxicam suspected of containing Impurity 2 is analyzed alongside the certified reference standard using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.net The retention time and the spectral properties (e.g., UV-Vis spectrum obtained from a photodiode array detector) of the peak corresponding to the impurity in the sample are compared with those of the reference standard. A match in these properties provides strong evidence for the identity of the impurity.

Furthermore, the use of a reference standard allows for the accurate quantification of the impurity in the drug substance or product. A calibration curve is typically generated using known concentrations of the reference standard, which is then used to determine the concentration of the impurity in the sample being tested. This ensures that the levels of the impurity are within the acceptable limits set by regulatory authorities.

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and to elucidate the mechanisms of formation of products, including impurities. In the context of this compound, isotopic labeling studies could provide definitive evidence for its origin.

While specific studies employing isotopic labeling for the confirmation of the formation mechanism of this compound are not widely reported in the available scientific literature, the general principle would involve the synthesis of Lornoxicam using starting materials or reagents that contain a stable isotope, such as ¹³C, ¹⁵N, or ³⁴S, at a specific position in the molecule.

If this compound is formed as a degradation product, subjecting the isotopically labeled Lornoxicam to stress conditions (e.g., acidic, basic, or oxidative hydrolysis) would be expected to yield the impurity with the isotopic label incorporated at a specific position. researchgate.netnih.gov The presence and position of the label in the impurity molecule, as determined by mass spectrometry and NMR spectroscopy, would provide conclusive evidence of the degradation pathway. For instance, if the sulfur atom in the thieno[2,3-e] Current time information in Bangalore, IN.thiazine ring of Lornoxicam is labeled with ³⁴S, and the resulting Impurity 2 also contains ³⁴S, it would strongly support a mechanism where the core thiophene ring structure is conserved during the degradation process.

Regulatory Compliance and Quality Control of Lornoxicam Impurity 2

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The primary international guidelines governing the control of impurities in new drug substances and products are the ICH Q3A(R2) and Q3B(R2), respectively. premier-research.comresearchgate.netich.org These guidelines from the International Council for Harmonisation provide a framework for reporting, identifying, and qualifying impurities to ensure product safety. premier-research.comkobia.kr They apply to impurities that are organic, inorganic, or residual solvents arising from the manufacturing process or degradation. jpionline.orgich.org Lornoxicam (B1675139) Impurity 2, as a process-related impurity or potential degradant, falls under the purview of these regulations.

ICH guidelines establish thresholds that trigger specific regulatory requirements for impurities. pharmagrowthhub.com The Reporting Threshold is the level at or above which an impurity must be reported in regulatory submissions. jpionline.orgeuropa.eu The analytical methods used must be capable of quantifying impurities at or below this level. pharmagrowthhub.com

The Identification Threshold is the level at or above which an impurity's structure must be determined. jpionline.orgpharmagrowthhub.com If an impurity level exceeds this threshold in any batch manufactured by the proposed commercial process, its identity must be established. ich.org

These thresholds are not fixed values but are dependent on the Maximum Daily Dose (MDD) of the drug substance. pharmagrowthhub.com

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Q3A(R2) Guideline. ich.org |

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 0.1% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| > 10 mg - 100 mg | 0.1% | 0.2% or 150 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.10% | 0.15% |

| TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline and related materials. ikev.orggmpinsiders.com |

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or impurity profile at a specified level. kobia.kreuropa.eu When an impurity, such as Lornoxicam Impurity 2, exceeds the Qualification Threshold , its safety must be justified. jpionline.orgich.org

An impurity is generally considered qualified if:

It was present at or above the proposed level in safety or clinical study batches of the new drug substance or product. europa.euikev.org

It is identified as a significant metabolite in animal or human studies. ikev.org

Its safety can be established through data in the scientific literature. ikev.org

If these conditions are not met, further safety testing may be required to qualify the impurity at the proposed acceptance criterion. ich.orgikev.org

Pharmacopoeial Standards and Monographs Pertaining to Lornoxicam Impurities

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide official monographs that define the quality standards for active substances and finished products. These monographs often list specified impurities and set limits for their presence. edqm.eu For Lornoxicam, the European Pharmacopoeia lists several specified impurities, such as Lornoxicam EP Impurity C. simsonpharma.com

This compound (CAS No: 13120-39-3) is not currently listed as a named, specified impurity in the major pharmacopoeial monographs for Lornoxicam. qccstandards.com Therefore, it would typically be controlled under the general limits for "unspecified impurities." Should its level in the drug substance or product consistently exceed the ICH identification threshold, it would need to be identified and listed as a "specified unidentified impurity" with its own acceptance criterion in the product specification. europa.eu

Impurity Profiling and Control Strategies in Lornoxicam Manufacturing

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance and product. synzeal.comsynzeal.comresearchgate.net A robust control strategy for Lornoxicam manufacturing involves understanding the potential formation of impurities like this compound and implementing measures to control them within acceptable limits.

This strategy is built upon:

A thorough understanding of the synthetic route and potential side-reactions. google.com

Knowledge of the degradation pathways of the Lornoxicam drug substance. researchgate.netijper.org

The use of high-purity starting materials and reagents.

Implementation of in-process controls and appropriate purification steps. patsnap.com

The development and validation of specific analytical methods for impurity detection. axios-research.com

In-process controls are crucial for minimizing the formation of impurities during the synthesis of Lornoxicam. The formation of this compound can be linked to specific reaction steps or the quality of intermediates. google.compatsnap.com Patents describing the synthesis of Lornoxicam impurities can provide valuable insights into their formation mechanisms, allowing for process optimization to reduce their levels. google.com For instance, controlling reaction temperature, pH, and the purity of key intermediates can prevent the formation of unwanted by-products. patsnap.com By monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), manufacturers can ensure that reactions proceed to completion and that impurity levels are kept to a minimum before proceeding to subsequent steps. patsnap.com

Quality control (QC) relies on validated analytical methods to ensure that each batch of Lornoxicam meets its purity specifications. synzeal.comsynzeal.com Reference standards for impurities, including this compound, are essential for these applications. qccstandards.comaxios-research.com

Key QC applications include:

Method Development and Validation: Developing and validating stability-indicating analytical methods, typically using HPLC, that can separate Lornoxicam from all its potential impurities, including this compound. synzeal.comnih.gov These methods must be proven for specificity, linearity, accuracy, precision, and have a limit of quantitation (LOQ) below the ICH reporting threshold.

Batch Release Testing: Routinely testing batches of Lornoxicam drug substance and finished product to quantify the levels of this compound and ensure they are below the specified limits.

Stability Studies: Monitoring the levels of this compound over time under various storage conditions (as defined by ICH Q1A) to establish the product's shelf-life and appropriate storage recommendations. researchgate.net Forced degradation studies are performed to understand how the drug degrades under stress conditions like acid, base, oxidation, heat, and light, which helps in identifying potential degradation products like Impurity 2. researchgate.net

Table 3: Compound Names

| Name |

| Lornoxicam |

| This compound |

| Lornoxicam EP Impurity C |

| 2-aminopyridine (B139424) |

| Paracetamol |

| 5-chloro-3- (N- (2-methoxy-3-oxyethyl) -N-methylaminosulfonyl) thiophene-2-carboxylic acid methyl ester |

| 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid |

| Methyl glycolate |

| Methyl bromoacetate |

| Phosphorus pentachloride |

| Potassium carbonate |

| Tetrabutylammonium bromide |

Reference Standard Utilization and Traceability for this compound

The accurate identification and quantification of impurities are critical components of quality control in pharmaceutical manufacturing. For Lornoxicam, ensuring the purity of the final active pharmaceutical ingredient (API) necessitates the precise measurement of potential impurities, including this compound. This is achieved through the use of highly characterized reference standards. A reference standard is a well-characterized material used as a benchmark for the quality and purity of a substance. In the context of this compound, its reference standard is indispensable for method validation, routine quality control testing, and stability studies.

The reference standard for this compound, chemically identified as 5-chloro-3-sulfamoylthiophene-2-carboxylic acid, provides the basis for analytical comparisons. simsonpharma.comchemrxiv.org Its utilization ensures that the analytical methods used to detect and quantify this specific impurity are accurate, precise, and reliable. Commercial suppliers of pharmaceutical reference standards provide this compound, often as a custom synthesis product, accompanied by a comprehensive Certificate of Analysis (CoA). simsonpharma.com This document is fundamental as it details the identity, purity, and characterization of the reference material.

The characterization of a reference standard for this compound involves a battery of analytical techniques to confirm its structure and assess its purity. These typically include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and confirm the chemical structure of the impurity.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the reference standard. nih.govresearchgate.net It is used to separate the main compound from any potential contaminants.

Water Content: Karl Fischer titration is often used to determine the water content of the reference standard, which is crucial for calculating the purity on an anhydrous basis.

Residual Solvents: Gas Chromatography (GC) is typically used to identify and quantify any residual solvents from the synthesis process.

A representative Certificate of Analysis for a this compound reference standard would contain the data summarized in the interactive table below.

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identity (¹H NMR) | NMR | Conforms to structure | Conforms |

| Purity (HPLC) | HPLC | ≥ 98.0% | 99.5% |

| Mass Spectrum | MS | Conforms to structure | Conforms |

| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |

| Residual Solvents | GC-HS | Meets USP <467> | Complies |

| Assay (as is) | HPLC | Report Value | 99.3% |

Traceability is a cornerstone of ensuring the reliability of measurements in pharmaceutical analysis. The purity value assigned to a this compound reference standard must be traceable to a higher-order standard, such as a national or international standard. For pharmaceutical impurities, this traceability is often established through a clear and unbroken chain of comparisons.

Manufacturers of reference standards for this compound typically operate under stringent quality management systems, such as ISO 17034, which is the international standard for the competence of reference material producers. This ensures that the characterization and value assignment processes are robust and well-documented. The traceability of a secondary reference standard, which is often what is used in routine laboratory settings, is established by calibrating it against a primary reference standard. While a primary standard for this compound may not be directly available from pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the principles of metrological traceability are still applied.

The process involves:

Characterization of the Primary Standard: A highly pure batch of this compound is synthesized and extensively characterized to serve as the in-house primary standard.

Value Assignment: The purity of this primary standard is assigned based on a mass balance approach, where the contributions of all significant impurities (including water and residual solvents) are subtracted from 100%.

Calibration of Secondary Standards: Subsequent batches, or secondary standards, are then compared against this primary standard to assign their purity values.

This meticulous process ensures that the measurements made using the this compound reference standard are accurate and traceable, which is a fundamental requirement for regulatory compliance and ensuring the quality and safety of the final lornoxicam drug product. The use of such well-characterized and traceable reference standards is essential for the development and validation of analytical methods for impurity profiling. synzeal.com

Emerging Approaches and Future Research Directions in Lornoxicam Impurity 2 Studies

Computational Chemistry Applications for Impurity Prediction and Mechanism Simulation

Computational chemistry is becoming an indispensable tool in pharmaceutical sciences for predicting the formation of impurities and simulating the mechanisms behind their emergence. By employing theoretical models, researchers can gain insights into reaction pathways, transition states, and the stability of molecules, all of which are crucial for impurity control.

Impurity Formation Pathway Simulation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the synthesis of lornoxicam (B1675139) and identify potential side reactions that could lead to the formation of Lornoxicam Impurity 2. These simulations can elucidate the energetic favorability of different reaction pathways, helping chemists to optimize reaction conditions to minimize the generation of this and other impurities. For instance, modeling the initial condensation and cyclization steps in the synthesis can reveal conditions where starting materials or intermediates are more likely to degrade or react improperly. google.comgoogle.com

Predictive Toxicology: In silico toxicology models are used to predict the potential toxicity of impurities without the need for extensive animal testing. researchgate.net By analyzing the structure of this compound, computational models can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net This information is vital for setting acceptable limits for the impurity in the final drug product.

Table 1: Computational Tools in Impurity Analysis

| Computational Tool | Application in Impurity Studies | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, and prediction of byproduct formation. | Simulating the synthetic route of lornoxicam to understand how 5-chloro-3-sulfamoylthiophene-2-carboxylic acid might form. |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and interaction of the impurity with other molecules. | Assessing the interaction of the impurity with lornoxicam or excipients in a formulation. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity and toxicity of impurities based on their chemical structure. | Estimating the potential toxicity of this compound to support risk assessment. |

| ADMET Prediction Software | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Evaluating the pharmacokinetic and toxicological profile of the impurity. researchgate.net |

Advanced Hyphenated Techniques in Impurity Profiling

Impurity profiling, the identification and quantification of impurities in a drug substance, heavily relies on advanced analytical techniques. Hyphenated techniques, which combine two or more analytical methods, are particularly powerful for this purpose, offering enhanced sensitivity and specificity. albertscience.comajpaonline.comajpaonline.com

LC-MS/MS and LC-Q-TOF-MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for impurity analysis. nih.gov It allows for the separation of impurities from the API, followed by their fragmentation and identification based on their mass-to-charge ratio. High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), provides highly accurate mass measurements, facilitating the confident identification of unknown impurities and the structural elucidation of degradation products. researchgate.netnih.gov These techniques are instrumental in detecting and quantifying trace levels of this compound.

Forced Degradation Studies: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products. nih.govresearchgate.netscholarsresearchlibrary.com Hyphenated techniques are then used to analyze the stressed samples to identify and characterize the resulting degradants. researchgate.netnih.gov Such studies on lornoxicam have led to the identification of several degradation products, and similar approaches can be specifically tailored to monitor the formation of this compound under various stress conditions. nih.govresearchgate.net

Table 2: Comparison of Advanced Hyphenated Techniques

| Technique | Principle | Advantages for Impurity Profiling |

|---|---|---|

| LC-MS/MS | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net | Excellent for quantifying known impurities at very low levels. |

| LC-Q-TOF-MS | Utilizes high-resolution mass spectrometry to determine the elemental composition of ions. nih.gov | Ideal for identifying unknown impurities and structural elucidation. |

| LC-NMR | Couples LC separation with Nuclear Magnetic Resonance spectroscopy for direct structural information. ajpaonline.com | Provides unambiguous structure determination of isolated impurities. |

| GC-MS | Separates volatile compounds using gas chromatography before mass analysis. | Suitable for volatile impurities or those that can be derivatized to become volatile. |

Development of Green Analytical Chemistry Methods for Impurity Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to pharmaceutical analysis to reduce the environmental impact of analytical methods. alliedacademies.orgsciensage.info This involves minimizing solvent and energy consumption and replacing toxic reagents with more environmentally friendly alternatives. alliedacademies.orgnih.govmdpi.com

Eco-Friendly HPLC Methods: The development of green high-performance liquid chromatography (HPLC) methods is a key focus area. ejpmr.comceon.rs For the analysis of lornoxicam and its impurities, this can involve:

Replacing Toxic Solvents: Substituting traditional HPLC solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, isopropanol, or ethyl acetate. mdpi.com

Miniaturization: Using micro or nano-HPLC systems and columns with smaller dimensions to drastically reduce solvent consumption. sciensage.info

Alternative Separation Techniques: Exploring techniques like supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, and micellar liquid chromatography (MLC). alliedacademies.orgmdpi.com

Researchers have successfully developed green HPLC methods for the simultaneous estimation of lornoxicam and other drugs using environmentally friendly solvents like ethanol-buffer mixtures. ejpmr.com The greenness of these methods can be assessed using tools like the Analytical Eco-Scale and the Green Analytical Process Index (GAPI). sciensage.infonih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Lornoxicam Impurity 2 in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) and differential pulse polarography (DPP) are validated methods for detecting Lornoxicam and its impurities. For example, DPP demonstrated linearity in the range of 0.23–125 μg mL⁻¹ (r² = 0.999) and was statistically comparable to HPLC in precision (t = 2.59, F = 2.22) . Ensure method validation aligns with ICH guidelines, including parameters like accuracy, linearity, and robustness.

Q. How can researchers ensure the synthesis of Lornoxicam minimizes the formation of Impurity 2 (5-Hydroxy Lornoxicam)?

- Methodology : Optimize reaction conditions (e.g., pH, temperature) to suppress hydroxylation pathways. Monitor intermediate stages using spectroscopic techniques (e.g., FTIR) to detect early signs of impurity formation. Refer to impurity profiling studies that characterize degradation products under stress conditions (e.g., hydrolysis, oxidation) .

Q. What stability-indicating methods are suitable for studying this compound in accelerated stability trials?

- Methodology : Employ forced degradation studies under thermal, photolytic, and oxidative conditions. Use HPLC with photodiode array detection to track impurity profiles over time. Statistical tools like ANOVA can evaluate the significance of degradation trends .

Advanced Research Questions

Q. How can conflicting data between analytical methods (e.g., DPP vs. HPLC) for quantifying this compound be resolved?

- Methodology : Perform a Bland-Altman analysis to assess agreement between methods. Investigate matrix effects (e.g., excipient interference) by spiking pure Impurity 2 into placebo formulations. Cross-validate using orthogonal techniques like LC-MS/MS for definitive identification .

Q. What experimental design strategies are optimal for optimizing formulations to control this compound levels?

- Methodology : Utilize response surface methodology (RSM) with Box-Behnken or central composite designs. For example, a Box-Behnken design with three factors (e.g., polymer concentration, disintegrant level) and three levels can model interactions between variables. Polynomial equations (e.g., Y = b₀ + b₁X₁ + b₂X₂ + ...) and ANOVA (p < 0.05) identify significant factors affecting impurity formation .

Q. How do nanocarrier systems (e.g., hybrid nanogels) influence the release kinetics and stability of Lornoxicam, including Impurity 2?

- Methodology : Conduct in vitro diffusion studies using Franz cells to compare release profiles of nanogel formulations (e.g., LN1-LN6) against conventional gels. ANOVA (p ≤ 0.05) confirms the impact of lipid content and surfactant type on entrapment efficiency (EE) and drug loading (DL). For instance, higher lipid content increases EE but reduces DL due to limited drug accommodation .

Q. What statistical approaches are recommended for analyzing synergistic effects between Lornoxicam and co-administered drugs (e.g., tramadol) in preclinical models?

- Methodology : Use non-parametric tests like Kruskal-Wallis ANOVA with post hoc Dunn’s test for skewed data. Compare antinociceptive effects (e.g., latency periods) between monotherapy and combination groups. Subcutaneous vs. intraperitoneal administration routes may yield divergent synergy profiles, necessitating route-specific statistical validation .

Methodological Considerations

- Data Contradiction Analysis : When analytical results conflict, apply multivariate regression to isolate confounding variables (e.g., solvent polarity in solubility studies) .

- Degradation Kinetics : Use Arrhenius plots to predict impurity formation rates under long-term storage conditions, integrating QbD principles to define critical quality attributes (CQAs) .

- Ethical Reporting : Maintain raw datasets and experimental logs to ensure reproducibility, adhering to guidelines for scientific integrity (e.g., avoiding selective data omission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.